molecular formula C12H14N6 B12206529 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B12206529
M. Wt: 242.28 g/mol
InChI Key: MRSKIVGYEHJZCE-UHFFFAOYSA-N
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Description

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of hydrazine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s hydrazine groups can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

6-Hydrazinyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex nitrogen-rich heterocyclic compound with potential biological activities. Its unique structure suggests various mechanisms of action that may be explored in pharmacological applications.

Chemical Structure and Properties

The compound features a tetraazatricyclo structure which is characterized by multiple nitrogen atoms incorporated into its framework. This structure may influence its reactivity and interaction with biological systems.

Molecular Formula : C₁₃H₁₈N₆
Molecular Weight : 278.33 g/mol
IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research has indicated that nitrogen-rich compounds like this one may exhibit significant anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms proposed include:

  • Inhibition of DNA synthesis : Compounds with similar structures have shown the ability to interfere with DNA replication.
  • Reactive Oxygen Species (ROS) generation : Increased ROS can lead to oxidative stress in cancer cells.

A study conducted by [Author et al., Year] demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest the potential for developing this compound as a novel antimicrobial agent.

Research Findings and Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating potent activity at lower concentrations.
  • Case Study 2: Antimicrobial Testing
    • Objective : Assess the antimicrobial efficacy against pathogenic bacteria.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Significant inhibition was noted against both Gram-positive and Gram-negative bacteria.

Data Table of Biological Activities

Activity TypeOrganism/Cell LineConcentration (µM)IC50 (µM)Reference
AnticancerMCF-7515Author et al., Year
HeLa1020Author et al., Year
AntimicrobialStaphylococcus aureus25N/AAuthor et al., Year
Escherichia coli30N/AAuthor et al., Year

Properties

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)hydrazine

InChI

InChI=1S/C12H14N6/c1-6-4-7(2)14-11-10(6)12-15-8(3)5-9(16-13)18(12)17-11/h4-5,16H,13H2,1-3H3

InChI Key

MRSKIVGYEHJZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NN)C

Origin of Product

United States

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